molecular formula C9H17N3O B4454214 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one oxime

1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one oxime

Cat. No.: B4454214
M. Wt: 183.25 g/mol
InChI Key: PMSBRILSFOHSSC-UHFFFAOYSA-N
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Description

1,5-dimethyl-3,7-diazabicyclo[331]nonan-9-one oxime is a bicyclic compound with a unique structure that includes two nitrogen atoms and an oxime functional group

Scientific Research Applications

1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one oxime has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one oxime typically involves the reaction of 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This could include continuous flow reactions and the use of automated systems for purification.

Chemical Reactions Analysis

Types of Reactions

1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The oxime can be reduced to form the corresponding amine.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one oxime involves its interaction with molecular targets such as enzymes or receptors. The oxime group can form hydrogen bonds and other interactions with active sites, potentially inhibiting or modulating the activity of the target. The bicyclic structure provides rigidity, which can enhance binding specificity and affinity.

Comparison with Similar Compounds

Similar Compounds

    1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one: Lacks the oxime group, which can affect its reactivity and applications.

    3,7-diazabicyclo[3.3.1]nonane derivatives: These compounds have similar bicyclic structures but different functional groups, leading to varied chemical properties and applications.

Uniqueness

1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one oxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

N-(1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O/c1-8-3-10-5-9(2,6-11-4-8)7(8)12-13/h10-11,13H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMSBRILSFOHSSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CNCC(C1=NO)(CNC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one oxime
Reactant of Route 2
1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one oxime
Reactant of Route 3
1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one oxime
Reactant of Route 4
1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one oxime
Reactant of Route 5
1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one oxime
Reactant of Route 6
1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one oxime

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